

An In-depth Technical Guide to the Pharmacological Properties of Lsz-102

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Compound of Interest

Compound Name: Lsz-102

Cat. No.: B608664

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsz-102 is a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, **Lsz-102** not only antagonizes the estrogen receptor alpha (ER α) but also induces its proteasome-mediated degradation.[2][3] This dual mechanism of action offers a potential advantage over traditional endocrine therapies, particularly in the context of acquired resistance. This guide provides a comprehensive overview of the pharmacological properties of **Lsz-102**, including its mechanism of action, in vitro and in vivo preclinical data, and clinical development. The information is presented to be a valuable resource for researchers and professionals in the field of oncology and drug development.

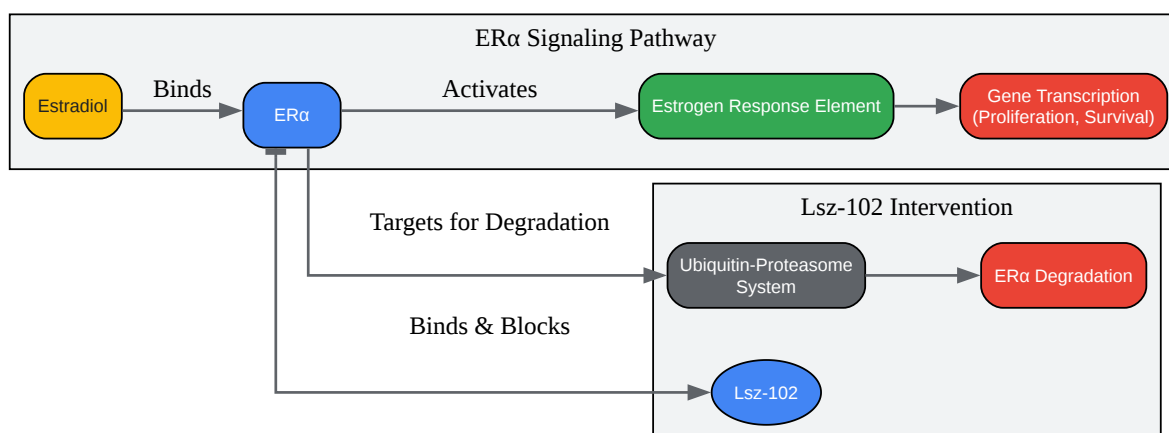
Mechanism of Action

Lsz-102 exerts its anti-tumor effects through a dual mechanism targeting the estrogen receptor alpha (ER α), a key driver in the majority of breast cancers.[1]

- **ER α Antagonism:** **Lsz-102** competitively binds to ER α , preventing the binding of its natural ligand, estradiol. This blocks the transcriptional activation of estrogen-responsive genes that are critical for cancer cell proliferation.

- ER α Degradation: Upon binding, **Lsz-102** induces a conformational change in the ER α protein, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This reduction in the total cellular levels of ER α protein further diminishes the estrogen signaling pathway.

This dual action makes **Lsz-102** effective in both wild-type and mutant ER α settings, which is a common mechanism of resistance to other endocrine therapies.



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Lsz-102 Mechanism of Action

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **Lsz-102** from preclinical studies.

Table 1: In Vitro Potency of Lsz-102

Assay	Cell Line	IC50 (nM)	Reference Compound (Fulvestrant) IC50 (nM)
ER α Transcription Inhibition	MCF-7	1.7	0.3
ER α Degradation	MCF-7	0.2	0.5

Data sourced from Tria GS, et al. J Med Chem. 2018.

Table 2: In Vivo Efficacy of Lsz-102 in MCF-7 Xenograft Model

Treatment Group	Dose (mg/kg, p.o., q.d.)	Tumor Growth Inhibition (%)
Vehicle	-	0
Lsz-102	30	>100 (Regression)
Lsz-102	10	95
Lsz-102	3	70

Data sourced from Tria GS, et al. J Med Chem. 2018.

Table 3: Preclinical Pharmacokinetic Parameters of Lsz-102

Species	Clearance (mL/min/kg)	Oral Bioavailability (%)
Mouse	36	12
Rat	25	33
Dog	7	20

Data sourced from Tria GS, et al. J Med Chem. 2018.

Experimental Protocols

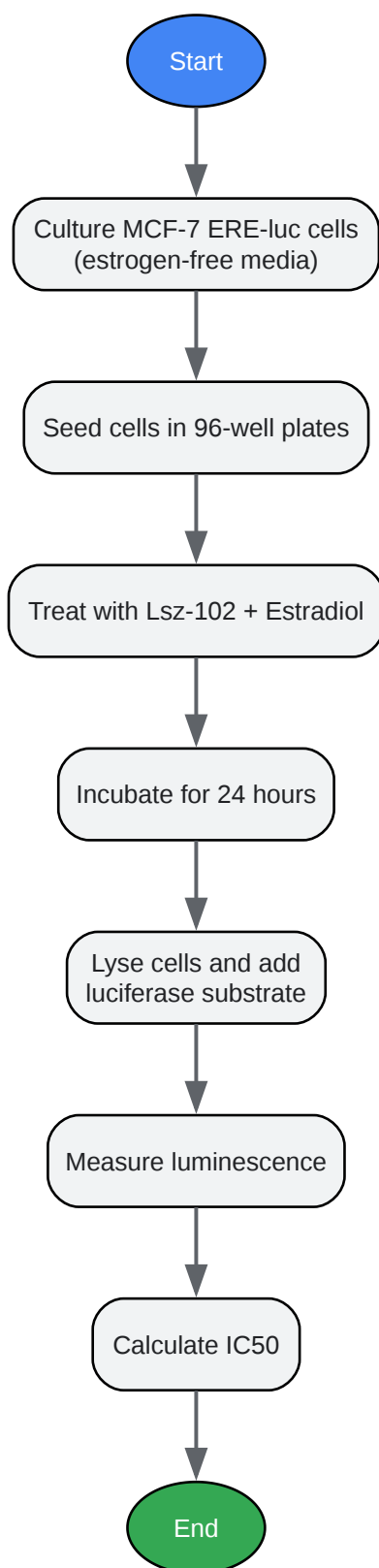
The following are detailed methodologies for key experiments cited in the preclinical evaluation of **Lsz-102**. These protocols are based on descriptions in the primary literature and standard laboratory procedures.

ER α Transcription Reporter Gene Assay

Objective: To determine the potency of **Lsz-102** in inhibiting estrogen-induced gene transcription.

Methodology:

- **Cell Culture:** MCF-7 cells stably transfected with an estrogen-responsive luciferase reporter construct are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
- **Plating:** Cells are seeded into 96-well plates at a density of 1×10^4 cells per well and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of **Lsz-102** or a vehicle control in the presence of a sub-maximal concentration of 17 β -estradiol (e.g., 0.1 nM) to induce luciferase expression.
- **Incubation:** The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
- **Lysis and Luminescence Reading:** After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence is measured using a plate reader.
- **Data Analysis:** The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.



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ERα Transcription Reporter Gene Assay Workflow

In-Cell Western Blot for ER α Degradation

Objective: To quantify the degradation of ER α protein induced by **Lsz-102**.

Methodology:

- Cell Culture and Plating: MCF-7 cells are cultured and seeded in 96-well plates as described above.
- Compound Treatment: Cells are treated with a serial dilution of **Lsz-102** or a vehicle control.
- Incubation: The plates are incubated for 18-24 hours.
- Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing a mild detergent (e.g., Triton X-100).
- Immunostaining: The cells are incubated with a primary antibody specific for ER α , followed by a fluorescently labeled secondary antibody. A second fluorescent dye is used to stain the nuclei for normalization.
- Imaging and Analysis: The plates are scanned using an imaging system that can detect the fluorescence signals from both the secondary antibody and the nuclear stain. The ER α signal is normalized to the nuclear signal, and the percentage of remaining ER α is calculated relative to the vehicle-treated control. The IC₅₀ for degradation is then determined.

MCF-7 Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of **Lsz-102** in a preclinical in vivo model of ER+ breast cancer.

Methodology:

- Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude) are used.
- Estrogen Supplementation: A slow-release estrogen pellet is implanted subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.

- Tumor Implantation: MCF-7 cells are mixed with Matrigel and injected subcutaneously into the flank of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
- Drug Administration: **Lsz-102** is administered orally, once daily, at various dose levels. The vehicle control group receives the formulation without the drug.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is terminated when the tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated for each treatment group.

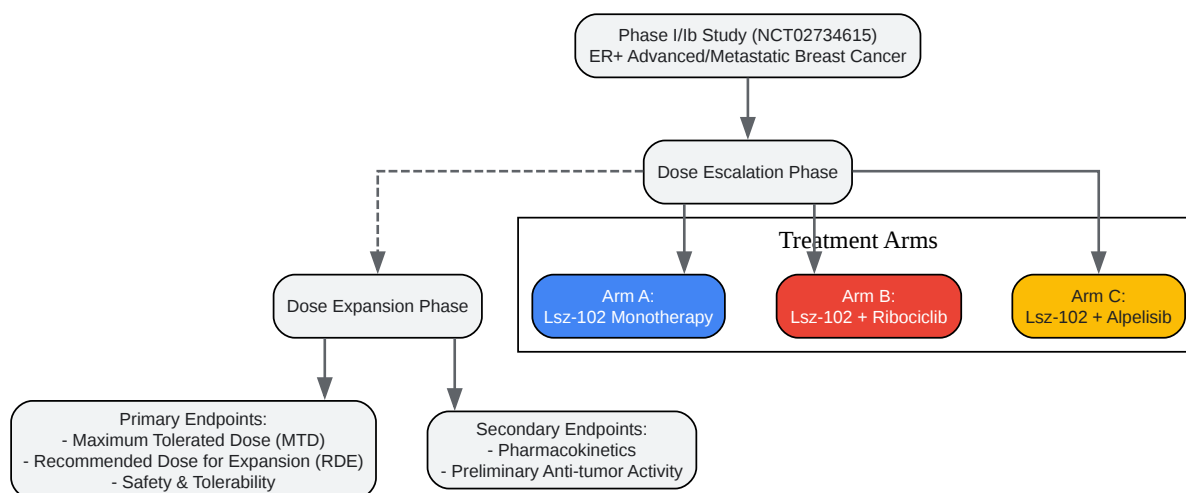
Clinical Development

Lsz-102 has been evaluated in a Phase I/Ib clinical trial (NCT02734615).[\[4\]](#)

Trial Design:

- Title: A Phase I/Ib, Open Label Study of LSZ102 Single Agent and LSZ102 in Combination With Either LEE011 (Ribociclib) or BYL719 (Alpelisib) in Patients With Advanced or Metastatic ER+ Breast Cancer Who Have Progressed After Endocrine Therapy.[\[4\]](#)
- Phases: Phase I and Phase Ib.
- Arms:
 - Arm A: **Lsz-102** monotherapy.[\[4\]](#)
 - Arm B: **Lsz-102** in combination with ribociclib (a CDK4/6 inhibitor).[\[4\]](#)
 - Arm C: **Lsz-102** in combination with alpelisib (a PI3K α inhibitor).[\[4\]](#)
- Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE), and to assess the safety and tolerability of **Lsz-102** alone and in combination.[\[4\]](#)

- Secondary Outcome Measures: To characterize the pharmacokinetics and preliminary anti-tumor activity.[4]



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Lsz-102 Phase I/Ib Clinical Trial Design

Conclusion

Lsz-102 is a potent, orally bioavailable selective estrogen receptor degrader with a dual mechanism of action that includes both ER α antagonism and degradation. Preclinical studies have demonstrated its significant anti-tumor activity in ER+ breast cancer models. The Phase I/Ib clinical trial has provided initial safety, tolerability, and efficacy data for **Lsz-102** as a monotherapy and in combination with other targeted agents. This comprehensive pharmacological profile supports the continued investigation of **Lsz-102** and other next-generation SERDs as a promising therapeutic strategy for patients with ER+ breast cancer, including those who have developed resistance to standard endocrine therapies.

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References

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